molecular formula C6H10Cl4O B136615 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane CAS No. 59440-90-3

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Cat. No.: B136615
CAS No.: 59440-90-3
M. Wt: 239.9 g/mol
InChI Key: CGTOLZSVWKPITO-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane is a chlorinated ether derivative of propane. The compound features a propane backbone with two chlorine substituents and an ethoxy group modified with chloromethyl and additional chlorine atoms, contributing to its reactivity and stability .

Properties

IUPAC Name

1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(10)4-11-6(2-8)3-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTOLZSVWKPITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)OC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974846
Record name 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane
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Molecular Weight

239.9 g/mol
Source PubChem
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CAS No.

59440-90-3
Record name 1,3-Dichloroisopropyl-2,3-dichloropropyl ether
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Record name 1,2-Dichloro-3-(2-chloro-1-(chloromethyl)ethoxy)propane
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Record name 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane
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Record name 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
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Preparation Methods

Reaction Mechanism and Reagents

The compound’s structure (C₆H₁₀Cl₄O) indicates a propane backbone with chlorine and chloromethyl ether substituents. A plausible route involves reacting 2-chloro-1-(chloromethyl)ethanol with 1,2-dichloropropane under basic conditions. The Williamson ether synthesis mechanism applies here:

ClCH2C(CH2Cl)OH+ClCH2CHClCH2ClBaseC6H10Cl4O+H2O\text{ClCH}2\text{C(CH}2\text{Cl)OH} + \text{ClCH}2\text{CHClCH}2\text{Cl} \xrightarrow{\text{Base}} \text{C}6\text{H}{10}\text{Cl}4\text{O} + \text{H}2\text{O}

Key parameters :

  • Base : Potassium carbonate or sodium hydride (anhydrous conditions).

  • Solvent : Dichloromethane or tetrahydrofuran (THF) to dissolve hydrophobic reactants.

  • Temperature : 40–60°C to balance reaction rate and byproduct formation.

Yield Optimization Strategies

VariableOptimal RangeImpact on Yield
Reaction Time8–12 hrs<70% conversion beyond 12 hrs due to hydrolysis
Molar Ratio1:1.2 (Alcohol:Alkyl Halide)Excess alkyl halide drives equilibrium
Solvent PolarityLow (e.g., dichloromethane)Minimizes nucleophilic competition from polar solvents

Side products include oligomeric ethers (up to 15% yield loss), necessitating fractional distillation for purification.

Catalytic Chlorination of Ether Precursors

Chlorination Agents and Conditions

An alternative route involves chlorinating a pre-formed ether backbone. For example, 3-[2-hydroxy-1-(hydroxymethyl)ethoxy]propane can undergo stepwise chlorination:

C6H12O3+4 SOCl2C6H10Cl4O+2 HCl+2 SO2\text{C}6\text{H}{12}\text{O}3 + 4\ \text{SOCl}2 \rightarrow \text{C}6\text{H}{10}\text{Cl}4\text{O} + 2\ \text{HCl} + 2\ \text{SO}2

Catalyst : Dimethylformamide (DMF, 0.5–1 mol%) accelerates thionyl chloride activation.
Temperature Gradient :

  • Stage 1 (0–5°C): Controlled addition of SOCl₂ to prevent exothermic runaway.

  • Stage 2 (25°C): Completion of substitution over 6–8 hrs.

Industrial-Scale Challenges

ChallengeMitigation Strategy
HCl gas evolutionScrubbers with NaOH solution
SO₂ byproductCondensation and recycling
Heat managementJacketed reactors with glycol cooling

Pilot studies report 85–90% purity post-distillation, requiring additional activated carbon treatment for pharmaceutical-grade output.

Solvent Systems and Reaction Kinetics

Solvent Screening Data

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
Dichloromethane8.932.4
THF7.522.1
Toluene2.381.2

Polar aprotic solvents enhance ion pair separation, accelerating nucleophilic attack.

Temperature-Dependent Kinetics

Arrhenius analysis of the chlorination route reveals an activation energy (EaE_a) of 68 kJ/mol:

k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

Where A=1.2×108 s1A = 1.2 \times 10^8\ \text{s}^{-1} and R=8.314 J/mol\cdotpKR = 8.314\ \text{J/mol·K}. This necessitates precise thermal control to avoid autocatalytic decomposition above 70°C.

Industrial Production Workflow

Batch Process Schematic

  • Charging : Combine 2-chloro-1-(chloromethyl)ethanol (200 kg), 1,2-dichloropropane (240 kg), and K₂CO₃ (42 kg) in dichloromethane (800 L).

  • Reaction : Heat to 50°C for 10 hrs with reflux.

  • Quenching : Add H₂O (400 L), separate organic layer.

  • Distillation : Recover solvent (60°C, 0.5 bar), then isolate product (102–106°C at 2 Torr).

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity (HPLC)≥98.5%USP <621>
Residual Solvents≤500 ppmGC-FID
Chloride Content≤0.1%Argentometric Titration
CompoundOSHA PELNIOSH REL
1,2-Dichloropropane50 ppm10 ppm
Thionyl Chloride1 ppm0.1 ppm

Closed-system handling and forced ventilation are mandatory to comply with ACGIH guidelines .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₀Cl₄O
  • Molecular Weight : 239.96 g/mol
  • Boiling Point : 102-106 °C (at 2 Torr)
  • Density : 1.3858 g/cm³

The compound features multiple chlorine substituents which contribute to its reactivity and potential applications in synthesizing more complex organic molecules.

Scientific Research Applications

  • Synthesis of Organic Compounds
    • Intermediate in Chemical Synthesis : 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane serves as an important intermediate in the synthesis of various organic compounds, including glycerol ethers, esters, and amides. These derivatives are utilized in pharmaceuticals, cosmetics, and lubricants.
    • Precursor to Chemical Warfare Agents : Historically, this compound has been identified as a precursor to mustard gas (1,4-dichlorobutane-2-sulphone), leading to strict regulations on its production and use under the Chemical Weapons Convention.
  • Biological Studies
    • Toxicological Research : The compound is being studied for its biological effects and potential toxicity. Similar to other chlorinated compounds, it may exhibit irritative effects and potential carcinogenicity. Ongoing research aims to assess its environmental impact and health risks associated with exposure.
  • Industrial Applications
    • Production of Specialty Chemicals : In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to create various chemical products.

Case Studies

Study Title Focus Findings
Toxicological Assessment of Chlorinated EthersEvaluated the toxicity of chlorinated ethers including this compoundFound potential carcinogenic effects similar to other chlorinated compounds.
Synthesis of Glycerol DerivativesInvestigated the use of chlorinated compounds as intermediatesConfirmed that this compound can effectively serve as a precursor for synthesizing glycerol ethers.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in research applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications References
This compound Not provided C₅H₈Cl₃O ~226.48 Dichloropropane, chloromethyl ethoxy Intermediate in organic synthesis
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃ 181.45 Three chlorine substituents on propane Solvent, chemical intermediate
TVOPA (1,2,3-tris[1,2-bis(difluoroamino)ethoxy]propane) 53159-39-0 C₉H₁₈F₁₂N₆O₃ Not provided Tris(ethoxy) with difluoroamino groups High-energy material for explosives
2-[2-[bis(1-chloropropan-2-yloxy)phosphoryloxy]ethoxy-(1-chloropropan-2-yloxy)phosphoryl]oxy-1-chloro-propane 34621-99-3 C₁₄H₂₈Cl₄O₈P₂ 528.13 Phosphate ester with chloropropane Flame retardant, plasticizer

Toxicity and Environmental Impact

  • 1,2,3-Trichloropropane: Classified as a probable human carcinogen (ATSDR, 2021). It bioaccumulates and contaminates groundwater, necessitating stringent regulatory controls .
  • Their persistence in the environment depends on hydrolytic stability .
  • This compound : Expected to share toxicity risks with chlorinated hydrocarbons, though specific data are lacking. Its structural complexity may influence biodegradability and metabolic pathways.

Biological Activity

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS No. 59440-90-3) is a chlorinated ether compound with potential applications in various industrial processes. Understanding its biological activity is crucial for assessing its safety and efficacy in use. This article synthesizes current research findings, case studies, and relevant data regarding the biological effects of this compound.

  • Molecular Formula : C₆H₁₀Cl₄O
  • Molecular Weight : 239.96 g/mol
  • EINECS Number : 261-761-4

Biological Activity Overview

The biological activity of this compound primarily involves its toxicity profile and metabolic pathways. Research indicates that chlorinated compounds can exhibit various toxicological effects, including hepatotoxicity and potential carcinogenicity.

Hepatotoxicity

In experimental models, particularly using Fischer 344 rats, exposure to dichloropropane compounds resulted in significant liver damage characterized by:

  • Decreased body weight gain.
  • Central nervous system depression.
  • Morphological changes in liver cells at higher doses (500 - 1000 mg/kg) .

A study indicated that administration of high doses led to increased non-protein sulfhydryl levels in the kidney while decreasing levels in the liver, suggesting a complex interaction with glutathione metabolism .

Metabolic Pathways

The metabolism of dichloro compounds typically involves oxidation and conjugation pathways. In studies where rats were administered radiolabeled 1,2-dichloropropane:

  • Approximately 50% of the dose was excreted via urine within 24 hours.
  • Major urinary metabolites included N-acetyl-S-(2-hydroxypropyl)-L-cysteine and β-chlorolactate .

These findings underscore the importance of metabolic activation in determining the biological effects of chlorinated ethers.

Case Studies

A review of case studies involving exposure to chlorinated compounds provides insights into the potential health impacts:

  • Case Study on Occupational Exposure : Workers exposed to dichloropropane reported symptoms consistent with hepatotoxicity, including elevated liver enzymes and fatigue.
  • Animal Studies : Long-term studies on rats revealed a correlation between high-dose exposure and increased incidences of liver tumors, reinforcing concerns about long-term safety .

Data Summary Table

ParameterValue
CAS Number59440-90-3
Molecular Weight239.96 g/mol
EINECS261-761-4
Major MetabolitesN-acetyl-S-(2-hydroxypropyl)-L-cysteine; β-chlorolactate
Toxic Effects ObservedHepatotoxicity; CNS depression
Carcinogenic PotentialSuggested based on related compounds

Q & A

Basic: What are the optimized synthetic routes for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane?

Methodological Answer:
The synthesis involves multi-step halogenation and etherification. A plausible route is:

Ether Formation : React 1-chloro-2-(chloromethyl)ethanol with 1,2-dichloropropane under basic conditions (e.g., K₂CO₃) in dichloromethane at 40–60°C for 12–24 hours .

Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
Key parameters include stoichiometric control of chlorinating agents (e.g., SOCl₂ or PCl₃) and inert atmosphere to prevent hydrolysis .

Advanced: How can computational modeling resolve contradictory reactivity data in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict activation energies and transition states. For example:

  • Model the reaction of the compound with hydroxide ions to compare SN1 vs. SN2 pathways.
  • Validate against experimental kinetic data (e.g., rate constants from HPLC or GC-MS). Contradictions arise from solvent polarity effects, which DFT solvation models (e.g., PCM) can reconcile .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Optimize splitless injection (250°C) and a temperature gradient (50°C → 280°C at 10°C/min) .
  • HPLC-UV : C18 column, acetonitrile/water (70:30) mobile phase, 220 nm detection. Limits of detection (LOD) < 0.1 ppm can be achieved .

Advanced: How does steric hindrance from the chloromethyl group influence degradation pathways?

Methodological Answer:
The chloromethyl group reduces accessibility to hydrolytic attack. Experimental validation includes:

  • Hydrolysis Studies : Compare degradation rates in acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions via LC-MS.
  • Isotope Labeling : Use ¹⁸O-water to track oxygen incorporation in degradation products. Steric effects delay hydrolysis by >50% compared to non-hindered analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 fpm airflow.
  • PPE : Chlorobutyl gloves, polypropylene aprons, and full-face respirators with organic vapor cartridges.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Advanced: How to design experiments to resolve conflicting toxicity data in aquatic models?

Methodological Answer:

  • Standardized Bioassays : Expose Daphnia magna to 0.1–10 mg/L for 48 hours under OECD 202 guidelines.
  • Metabolomic Profiling : Use LC-QTOF-MS to identify toxic metabolites (e.g., chlorinated epoxides). Contradictions may arise from variable metabolite thresholds; apply ANOVA with post-hoc Tukey tests .

Basic: What are its applications in polymer chemistry?

Methodological Answer:

  • Crosslinking Agent : Incorporate into epoxy resins (5–10 wt%) to enhance thermal stability (TGA decomposition onset >200°C).
  • Flame Retardant : Synergize with Sb₂O₃ (1:3 molar ratio) to achieve UL94 V-0 rating in polyurethane foams .

Advanced: How to analyze regioselectivity in electrophilic addition reactions?

Methodological Answer:

  • NMR Spectroscopy : Monitor ¹H and ¹³C shifts during bromine addition. The chloromethyl group directs electrophiles to the less substituted alkene carbon (Markovnikov preference).
  • Computational Confirmation : Use Gaussian09 to calculate partial charges (Mulliken analysis) and predict attack sites .

Basic: What solvents stabilize this compound during storage?

Methodological Answer:

  • Non-Polar Solvents : Hexane or toluene (UV cutoff >300 nm) reduce photodegradation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation. Store at –20°C in amber vials .

Advanced: How to validate conflicting environmental persistence data using QSAR models?

Methodological Answer:

  • QSAR Inputs : LogP (2.8), water solubility (15 mg/L), and Henry’s law constant (3.2 × 10⁻⁴ atm·m³/mol).
  • Model Selection : EPI Suite’s BIOWIN (aerobic half-life = 60 days vs. experimental 45 days). Adjust using experimental microcosm studies (soil/water systems) to resolve discrepancies .

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